molecular formula C82H103ClF3N15O16 B10857989 Acyline (TFA)

Acyline (TFA)

Cat. No.: B10857989
M. Wt: 1647.2 g/mol
InChI Key: MLCHXMRUFDXSFA-NRYWIMGFSA-N
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Description

Acyline is a synthetic peptide that acts as a potent gonadotropin-releasing hormone antagonist. It has been studied for its ability to suppress the secretion of gonadotropins and testosterone in men.

Preparation Methods

Acyline is typically prepared using solid-phase peptide synthesis. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out using the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which involves the use of Fmoc-protected amino acids. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin using trifluoroacetic acid. The crude peptide is then purified using high-performance liquid chromatography .

Chemical Reactions Analysis

Acyline undergoes various chemical reactions, including:

    Oxidation: Acyline can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: Acyline can undergo substitution reactions, particularly at the amino acid side chains, depending on the reagents used. Common reagents used in these reactions include dithiothreitol for reduction and hydrogen peroxide for oxidation.

Scientific Research Applications

Acyline has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Acyline is employed in research on reproductive biology due to its ability to suppress gonadotropin and testosterone levels.

    Medicine: It has potential applications in treating hormone-dependent conditions such as prostate cancer and endometriosis. Additionally, it is being investigated as a male contraceptive agent.

    Industry: Acyline is used in the pharmaceutical industry for the development of new peptide-based therapeutics

Mechanism of Action

Acyline exerts its effects by competitively inhibiting the action of gonadotropin-releasing hormone at its receptor sites in the pituitary gland. This inhibition leads to a decrease in the secretion of follicle-stimulating hormone and luteinizing hormone, which in turn reduces the production of testosterone in the testes. The molecular targets of acyline include the gonadotropin-releasing hormone receptors on the pituitary gland .

Comparison with Similar Compounds

Acyline is unique among gonadotropin-releasing hormone antagonists due to its high potency and prolonged duration of action. Similar compounds include:

Properties

Molecular Formula

C82H103ClF3N15O16

Molecular Weight

1647.2 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-acetamidophenyl)propanoyl]amino]-3-(4-acetamidophenyl)propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C80H102ClN15O14.C2HF3O2/c1-46(2)37-63(72(102)89-62(18-11-12-35-84-47(3)4)80(110)96-36-14-19-70(96)79(109)85-48(5)71(82)101)90-74(104)66(40-53-23-30-60(31-24-53)86-49(6)98)92-76(106)67(41-54-25-32-61(33-26-54)87-50(7)99)94-78(108)69(45-97)95-77(107)68(43-56-15-13-34-83-44-56)93-75(105)65(39-52-21-28-59(81)29-22-52)91-73(103)64(88-51(8)100)42-55-20-27-57-16-9-10-17-58(57)38-55;3-2(4,5)1(6)7/h9-10,13,15-17,20-34,38,44,46-48,62-70,84,97H,11-12,14,18-19,35-37,39-43,45H2,1-8H3,(H2,82,101)(H,85,109)(H,86,98)(H,87,99)(H,88,100)(H,89,102)(H,90,104)(H,91,103)(H,92,106)(H,93,105)(H,94,108)(H,95,107);(H,6,7)/t48-,62+,63+,64-,65-,66-,67+,68-,69+,70+;/m1./s1

InChI Key

MLCHXMRUFDXSFA-NRYWIMGFSA-N

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)C)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)C)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)C)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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